molecular formula C20H15ClFN5O2S B12143260 N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143260
M. Wt: 443.9 g/mol
InChI Key: KCMAMNUMXUSIMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the furan, pyridine, and acetamide groups. Common synthetic methods include:

    Nucleophilic substitution reactions: These are used to introduce the chloro and fluoro substituents on the aromatic ring.

    Cyclization reactions: These form the triazole ring.

    Coupling reactions: These attach the furan and pyridine groups to the triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: This can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), case studies, and relevant experimental data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{N 3 chloro 4 fluorophenyl 2 4 furan 2 ylmethyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Key Features:

  • Molecular Formula : C18H16ClF N5O S
  • Molecular Weight : 373.87 g/mol
  • CAS Number : Not specified in the sources.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing chlorinated phenyl groups have shown significant activity against various cancer cell lines. The presence of a triazole moiety has been associated with enhanced cytotoxicity.

CompoundCell LineIC50 (µM)
AMCF71.38
BA4311.61
CHT291.98

These results indicate that modifications in the phenyl and triazole rings can lead to improved potency against cancer cells .

Antimicrobial Activity

The compound's efficacy against bacterial strains has also been evaluated. The presence of the furan and pyridine rings contributes to its antibacterial properties. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Chlorine Substitution : The chlorine atom on the phenyl ring is crucial for enhancing biological activity.
  • Furan and Pyridine Moieties : These groups are essential for maintaining activity against target proteins and enhancing solubility.
  • Sulfanyl Group : The sulfanyl substituent appears to facilitate interactions with biological targets, enhancing overall potency.

Case Studies

In a recent study involving the synthesis and evaluation of related compounds, it was found that introducing electron-withdrawing groups significantly improved the compounds' activities against various cancer cell lines .

Example Case Study:

A compound structurally similar to this compound was tested in vivo and showed promising results in reducing tumor size in xenograft models.

Properties

Molecular Formula

C20H15ClFN5O2S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15ClFN5O2S/c21-16-9-14(5-6-17(16)22)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

KCMAMNUMXUSIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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